2-Ethyl-7-hydroxy-1,2-benzisoxazole tetrafluoroborate
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Overview
Description
2-Ethyl-7-hydroxy-1,2-benzisoxazole tetrafluoroborate is a chemical compound known for its unique structure and properties. It is often used in research and industrial applications due to its reactivity and stability. The compound has a molecular formula of C9H10BF4NO2 and a molecular weight of 250.99 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-7-hydroxy-1,2-benzisoxazole tetrafluoroborate typically involves the reaction of 2-ethyl-7-hydroxy-1,2-benzisoxazole with tetrafluoroboric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve the use of solvents and catalysts to facilitate the reaction .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using similar synthetic routes. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated systems to maintain consistent reaction conditions .
Chemical Reactions Analysis
Types of Reactions
2-Ethyl-7-hydroxy-1,2-benzisoxazole tetrafluoroborate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can convert the compound into other derivatives.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary depending on the desired outcome, including temperature, pressure, and solvent choice .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different hydroxylated derivatives, while substitution reactions can produce a variety of substituted benzisoxazole compounds .
Scientific Research Applications
2-Ethyl-7-hydroxy-1,2-benzisoxazole tetrafluoroborate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Ethyl-7-hydroxy-1,2-benzisoxazole tetrafluoroborate involves its reactivity with other molecules. It acts as a coupling reagent, facilitating the formation of bonds between different chemical entities. The molecular targets and pathways involved depend on the specific application and reaction conditions .
Comparison with Similar Compounds
Similar Compounds
2-Ethyl-7-hydroxy-1,2-benzisoxazole: The parent compound without the tetrafluoroborate group.
7-Hydroxy-1,2-benzisoxazole: A similar compound with a hydroxyl group at the 7-position.
2-Ethyl-1,2-benzisoxazole: A compound with an ethyl group at the 2-position but lacking the hydroxyl group.
Uniqueness
2-Ethyl-7-hydroxy-1,2-benzisoxazole tetrafluoroborate is unique due to the presence of the tetrafluoroborate group, which enhances its reactivity and stability. This makes it particularly useful in coupling reactions and other applications where stability and reactivity are crucial .
Properties
Molecular Formula |
C9H11BF4NO2- |
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Molecular Weight |
252.00 g/mol |
IUPAC Name |
2-ethyl-3H-1,2-benzoxazol-7-ol;tetrafluoroborate |
InChI |
InChI=1S/C9H11NO2.BF4/c1-2-10-6-7-4-3-5-8(11)9(7)12-10;2-1(3,4)5/h3-5,11H,2,6H2,1H3;/q;-1 |
InChI Key |
FHJRMVJDOIXNCS-UHFFFAOYSA-N |
Canonical SMILES |
[B-](F)(F)(F)F.CCN1CC2=C(O1)C(=CC=C2)O |
Origin of Product |
United States |
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